molecular formula C12H22INO4 B8166080 (R)-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester

(R)-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester

Cat. No.: B8166080
M. Wt: 371.21 g/mol
InChI Key: ZHILIIPKDAXSDM-QMMMGPOBSA-N
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Description

®-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester is a compound of significant interest in organic chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and a tert-butyl ester group. These functional groups contribute to its unique reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amino acid with a Boc group, followed by iodination and esterification. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

®-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4), oxidizing agents such as potassium permanganate (KMnO4), and nucleophiles like sodium azide (NaN3). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions typically produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. The Boc protecting group is particularly useful in peptide synthesis, allowing for selective deprotection and modification of specific amino acids .

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the iodine atom can be advantageous in radiolabeling for diagnostic imaging .

Industry

In industrial applications, ®-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing for selective modifications. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-amino-3-iodopropionate: Similar structure but lacks the Boc protecting group.

    tert-Butyl 2-tert-butoxycarbonylamino-3-chloropropionate: Similar structure but with a chlorine atom instead of iodine.

    tert-Butyl 2-tert-butoxycarbonylamino-3-bromopropionate: Similar structure but with a bromine atom instead of iodine.

Uniqueness

®-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester is unique due to the combination of the Boc protecting group, iodine atom, and tert-butyl ester group. This combination imparts distinct reactivity and versatility, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22INO4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,14,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHILIIPKDAXSDM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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